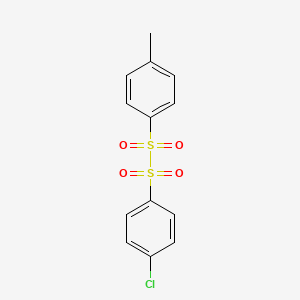
1-(4-Chlorophenyl)-2-(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound characterized by the presence of chlorophenyl and methylphenyl groups attached to a disulfane core
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the chlorophenyl and methylphenyl intermediates, followed by their coupling to form the disulfane core. Common reagents used in these reactions include chlorinating agents and sulfonyl chlorides.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane and toluene are often used.
Industrial Production Methods: Industrial production may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfane core into thiols or sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-(4-methylphenyl)-1-propanone: This compound has a similar aromatic structure but lacks the disulfane core, resulting in different chemical and biological properties.
This compound Enantiomers: The enantiomers of the compound exhibit different optical activities and may have distinct biological activities.
Properties
CAS No. |
91222-47-8 |
|---|---|
Molecular Formula |
C13H11ClO4S2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C13H11ClO4S2/c1-10-2-6-12(7-3-10)19(15,16)20(17,18)13-8-4-11(14)5-9-13/h2-9H,1H3 |
InChI Key |
RTTDQCDFWJTFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















